4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroindole, which is commercially available or can be synthesized from 4-fluoroaniline.
Formation of Intermediate: The 4-fluoroindole is then reacted with a suitable acylating agent, such as succinic anhydride, under acidic or basic conditions to form the intermediate this compound.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical production.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and minimize impurities.
Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the indole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole-3-acetic acid: Another indole derivative with a similar structure but different functional groups.
4-Fluoro-1H-indole-3-carboxylic acid: Similar indole derivative with a carboxylic acid group at the 3-position.
Uniqueness
4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of both a fluorine atom and a butanoic acid moiety, which can significantly influence its chemical properties and biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C12H10FNO3 |
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Molecular Weight |
235.21 g/mol |
IUPAC Name |
4-(4-fluoro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10FNO3/c13-8-2-1-3-9-12(8)7(6-14-9)10(15)4-5-11(16)17/h1-3,6,14H,4-5H2,(H,16,17) |
InChI Key |
OARLUEBDZCTKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)CCC(=O)O |
Origin of Product |
United States |
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